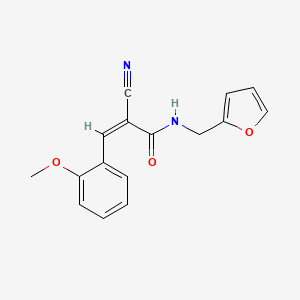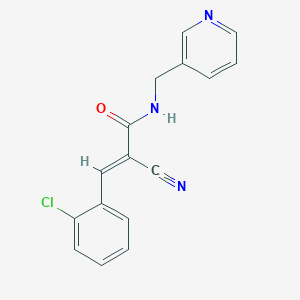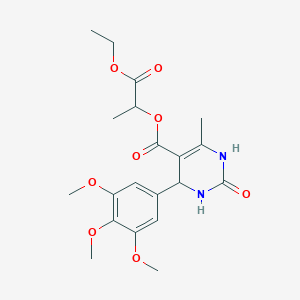
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-ジクロロエテニル)-2,2-ジメチル-N-(4-ニトロフェニル)シクロプロパンカルボンアミドは、その独特な化学構造と特性で知られる複雑な有機化合物です。この化合物は、ジクロロエテニル基とジメチル基で置換されたシクロプロパン環と、ニトロフェニル基にアミド結合していることを特徴としています。
準備方法
合成経路と反応条件
3-(2,2-ジクロロエテニル)-2,2-ジメチル-N-(4-ニトロフェニル)シクロプロパンカルボンアミドの合成は、通常、複数のステップを必要とします。
シクロプロパン環の形成: シクロプロパン環は、特定の条件下でアルケンがカルベン前駆体と反応するシクロプロパン化反応によって合成することができます。
ジクロロエテニル基とジメチル基の導入: ジクロロエテニル基とジメチル基は、それぞれハロゲン化反応とアルキル化反応によって導入されます。
アミド形成: 最終ステップは、適切な条件下でシクロプロパン誘導体を4-ニトロアニリンと反応させることによってアミド結合を形成することです。たとえば、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、収率と純度を最適化してより大規模に行われます。連続フロー反応器と自動合成の使用は、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
3-(2,2-ジクロロエテニル)-2,2-ジメチル-N-(4-ニトロフェニル)シクロプロパンカルボンアミドは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、カルボン酸またはケトンを生成することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用した還元反応により、ニトロ基をアミンに変換することができます。
置換: 求核置換反応は、ジクロロエテニル基で起こり、求核剤が塩素原子を置き換えます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO₄)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH₄)。
置換: メタノール中のナトリウムメトキシド(NaOMe)。
生成される主要な生成物
酸化: カルボン酸、ケトン。
還元: アミン。
置換: 置換されたシクロプロパン誘導体。
科学研究の応用
3-(2,2-ジクロロエテニル)-2,2-ジメチル-N-(4-ニトロフェニル)シクロプロパンカルボンアミドは、科学研究でさまざまな用途があります。
化学: 有機合成の構成ブロックとして、およびさまざまな化学反応の試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物学的活性を調査しています。
医学: 特に創薬における潜在的な治療用途が探求されています。
産業: 農薬や医薬品の合成に使用されています。
科学的研究の応用
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
作用機序
3-(2,2-ジクロロエテニル)-2,2-ジメチル-N-(4-ニトロフェニル)シクロプロパンカルボンアミドの作用機序は、特定の分子標的と経路との相互作用に関与しています。
分子標的: この化合物は、酵素、受容体、またはDNAと相互作用して、生物学的プロセスを阻害または活性化することができます。
関連する経路: 細胞増殖、アポトーシス、または炎症に関与するシグナル伝達経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 3-(2,2-ジクロロエテニル)-2,2-ジメチル-N-(2,4-ジクロロフェニル)シクロプロパンカルボンアミド
- シクロプロパンカルボン酸、3-(2,2-ジクロロエテニル)-2,2-ジメチル-、シアノ(4-フルオロ-3-フェノキシフェニル)メチルエステル
ユニークさ
3-(2,2-ジクロロエテニル)-2,2-ジメチル-N-(4-ニトロフェニル)シクロプロパンカルボンアミドは、その特定の置換パターンと、ジクロロエテニル基とニトロフェニル基の両方があることでユニークであり、類似化合物と比較して独自の化学的および生物学的特性を付与します。
特性
分子式 |
C14H14Cl2N2O3 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-nitrophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-3-5-9(6-4-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19) |
InChIキー |
VXOZEHBONIJFQO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11682328.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)

![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)



![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
